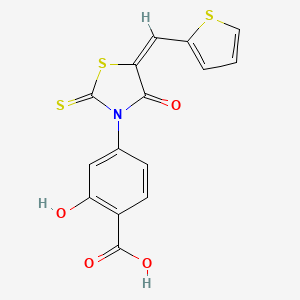![molecular formula C15H14ClNO4S B2440932 1-[(8-Chloro-1-naphthyl)sulfonyl]proline CAS No. 1008934-47-1](/img/structure/B2440932.png)
1-[(8-Chloro-1-naphthyl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Chloro-1-naphthyl)sulfonyl]proline (also known as 1-Cl-Nap-SP) is a synthetic, non-proteinogenic amino acid with a wide range of applications in biochemistry and molecular biology. Its unique chemical structure and properties make it a valuable tool for scientists studying protein structure and function.
Wissenschaftliche Forschungsanwendungen
Chiral Nuclear Magnetic Resonance Shift Reagents
1-[(8-Chloro-1-naphthyl)sulfonyl]proline, as a derivative of proline, can contribute to the development of organic-soluble chiral nuclear magnetic resonance (NMR) resolving agents. These agents are significant for resolving the spectra of various chiral compounds like sulfoxides, amines, alcohols, and carboxylic acids. The resolution achieved is due to diastereomeric effects and varying association constants of the substrates with the resolving agents. Enhancement in enantiomeric resolution is also observed with the addition of organic-soluble lanthanide species to these mixtures (Wenzel, Miles, & Weinstein, 1997).
Role in Protein Folding
Proline plays a crucial role in preventing protein aggregation during folding, as seen in studies involving bovine carbonic anhydrase. Unlike other osmolytes, proline at high concentrations forms an ordered supramolecular assembly, behaving as a protein folding aid, possibly due to its amphipathic nature (Kumat et al., 1998).
Catalysis in Organic Synthesis
In organic chemistry, proline derivatives like this compound catalyze various reactions. For instance, L-proline-catalyzed three-component reactions lead to the synthesis of thieno[3,2-c]thiopyran derivatives, a process involving the creation of multiple C-C bonds and stereocenters (Indumathi, Perumal, & Menéndez, 2010).
Proline as a Protein Solubilizing Solute
High concentrations of proline can prevent trichloroacetic acid-induced protein precipitation, highlighting its role as a protein solubilizing solute. This property is unique to proline compared to other osmolytes, suggesting its potential in applications involving protein solubility enhancement (Samuel et al., 1997).
Applications in Chromatography
This compound, as part of proline derivatives, may have implications in chromatography. For example, in thin-layer chromatography, chiral selectors like β-cyclodextrin have been used for enantiomeric separations of amino acids including proline derivatives (Lefevre, 1993).
Wirkmechanismus
Target of Action
The primary target of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . This receptor plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm .
Mode of Action
This compound interacts with RORγt, showing excellent potency . It also exhibits undesirable activity against thePregnane X Receptor (PXR) , which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Biochemical Pathways
Its interaction with rorγt and pxr suggests it may influence immune responses, inflammation, circadian rhythm, and the body’s detoxification processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with RORγt and PXR. It may modulate immune responses, inflammation, circadian rhythm, and detoxification processes .
Eigenschaften
IUPAC Name |
1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQKJKJZWCBCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methylsulfonylpiperidin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2440849.png)
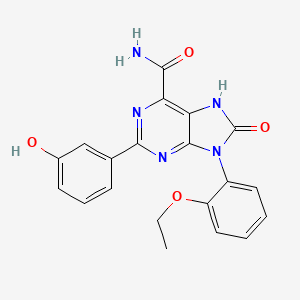
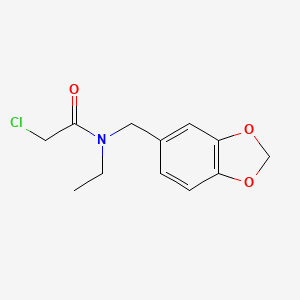


![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)
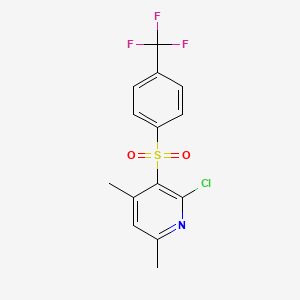
![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2440858.png)

![(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2440861.png)
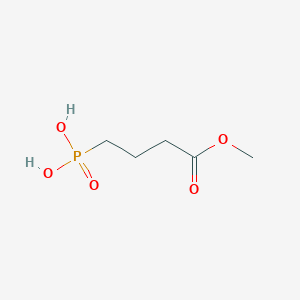
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)

